molecular formula C10H16ClN B6169670 N,N,3,5-tetramethylaniline hydrochloride CAS No. 16800-70-7

N,N,3,5-tetramethylaniline hydrochloride

Cat. No. B6169670
CAS RN: 16800-70-7
M. Wt: 185.7
InChI Key:
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Description

N,N,3,5-tetramethylaniline hydrochloride (TMAC) is an organic compound with a molecular weight of 181.6 g/mol. It is a white, crystalline solid and is soluble in water. TMAC is a derivative of aniline, an aromatic amine, and is often used as a reagent in organic synthesis. It is also used in the synthesis of other organic compounds, such as quinolines, and has been used for research purposes in biochemistry and physiology.

Scientific Research Applications

N,N,3,5-tetramethylaniline hydrochloride has been used in a variety of scientific research applications, including studies of enzyme kinetics and receptor binding. It has also been used in the synthesis of quinolines and other organic compounds. Additionally, this compound has been used in studies of biochemical and physiological effects, such as its effects on the metabolism of fatty acids and its ability to inhibit the growth of certain bacteria.

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethylaniline hydrochloride is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as fatty acid synthase. Additionally, it is believed that this compound binds to certain receptors and modulates their activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of certain bacteria, as well as to reduce the activity of certain enzymes, such as fatty acid synthase. Additionally, this compound has been shown to have a positive effect on the metabolism of fatty acids, as well as to reduce the levels of certain hormones.

Advantages and Limitations for Lab Experiments

N,N,3,5-tetramethylaniline hydrochloride has several advantages for lab experiments. It is a relatively stable compound, and it can be easily synthesized from aniline. Additionally, it is soluble in water, making it easy to work with. However, this compound is also known to be toxic and should be handled with care.

Future Directions

Given its potential applications in scientific research, there are a number of future directions for research involving N,N,3,5-tetramethylaniline hydrochloride. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research into its toxicity and potential for environmental contamination is needed. Finally, further research into its use in organic synthesis and the synthesis of other compounds is needed.

Synthesis Methods

N,N,3,5-tetramethylaniline hydrochloride is synthesized from aniline by the reaction of aniline with formaldehyde and hydrochloric acid. The reaction is conducted in an aqueous medium, and the resulting product is then purified by recrystallization. The yield of the reaction is typically in the range of 50-60%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N,3,5-tetramethylaniline hydrochloride can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Aniline", "Formaldehyde", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Aniline is reacted with formaldehyde and methylamine in the presence of hydrochloric acid to form N,N-dimethyl-3,5-dimethylaniline.", "Step 2: N,N-dimethyl-3,5-dimethylaniline is then reacted with formaldehyde and methylamine in the presence of hydrochloric acid to form N,N,3,5-tetramethylaniline.", "Step 3: N,N,3,5-tetramethylaniline is then reacted with hydrochloric acid in methanol to form N,N,3,5-tetramethylaniline hydrochloride." ] }

CAS RN

16800-70-7

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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